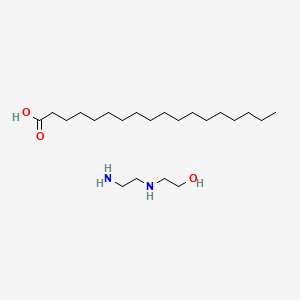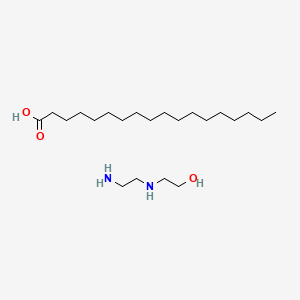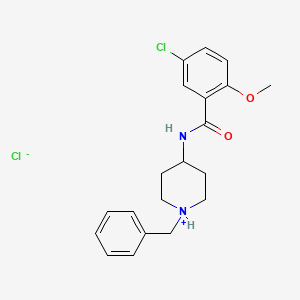
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of methoxy and methyl groups attached to the benz[a]anthracene structure. Benz[a]anthracene itself is known for being produced during the incomplete combustion of organic matter and is a constituent of tobacco smoke .
Méthodes De Préparation
The synthesis of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- typically involves the functionalization of benz[a]anthracene. One common method is through Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl and methoxy substituents under acidic conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include hydroxylated and halogenated derivatives .
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.
Industry: It is used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which then interact with DNA and proteins .
Comparaison Avec Des Composés Similaires
Similar compounds to BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- include:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7-Methylbenz[a]anthracene: Another derivative with a methyl group, used in similar research applications.
10-Methyl-1,2-benzanthracene: A related compound with different substitution patterns, affecting its reactivity and biological activity
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is unique due to the presence of both methoxy and methyl groups, which influence its chemical behavior and biological interactions.
Propriétés
Numéro CAS |
63020-61-1 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
8-methoxy-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3 |
Clé InChI |
KLTNCIFNUYQMON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


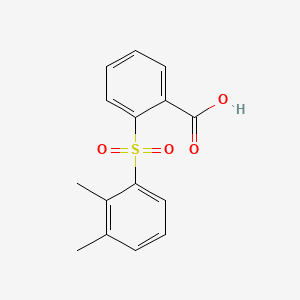

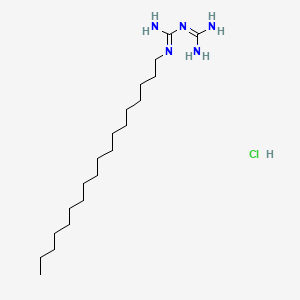
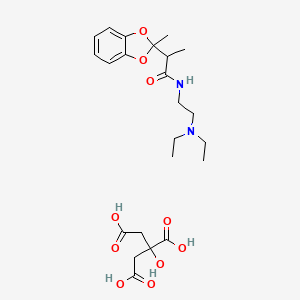
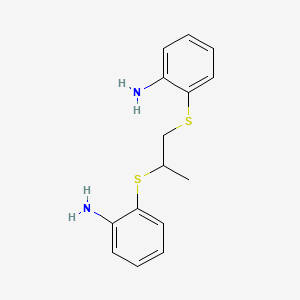


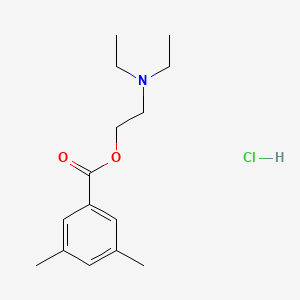
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

